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Compound of Interest

5-Methoxy-1H-indazole-6-
Compound Name:

carboxylic acid
CAS No.: 1227268-58-7

Cat. No.: B3224071

Get Quote

Introduction: The Indazole Advantage

The indazole scaffold serves as a critical pharmacophore in modern oncology, functioning as a
bioisostere of the purine ring found in ATP. This structural similarity allows indazole derivatives
to act as potent ATP-competitive inhibitors of various protein kinases, including VEGFR2, CDK,
and Aurora Kinases.

While the indazole core provides the binding scaffold, the 5-methoxy group (5-OMe) introduces
specific physicochemical advantages:

¢ Electronic Modulation: The electron-donating nature of the methoxy group increases the
electron density of the pyrazole ring, potentially strengthening

-stacking interactions within the kinase hinge region.
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o Metabolic Stability: Substitution at the C5 position blocks a primary site of metabolic
oxidation (Phase | metabolism), thereby extending the half-life (

) of the drug candidate compared to unsubstituted analogs.

e H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, capable of
interacting with specific residues (e.g., Cys919 in VEGFR?2) in the binding pocket.

This guide details the protocol for designing, synthesizing, and validating 5-methoxyindazole-3-
carboxamides, a privileged class of anti-angiogenic agents.

Rational Design & Structure-Activity Relationship
(SAR)

Effective design requires a tripartite approach targeting the N1, C3, and C5 positions.

SAR Logic

o Position 5 (-OMe): Critical for "locking" the orientation of the molecule via steric fit and
electronic tuning.

o Position 3 (Amide Linker): The "Hinge Binder." The amide nitrogen and oxygen often form
key hydrogen bonds with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

» Position 1 (Tail Region): Controls solubility and accesses the hydrophobic back-pocket of the
enzyme. Bulky aryl or heteroaryl groups here often improve selectivity.

Visualization: SAR Strategy
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Figure 1: Structural dissection of the 5-methoxyindazole scaffold highlighting the functional role

of each substitution site in kinase inhibition.

Chemical Synthesis Protocol

Objective: Synthesize N-aryl-5-methoxy-1-methyl-1H-indazole-3-carboxamide. Scale: Milligram

to Gram scale.

Reagents & Materials[1][2][3][4][5]

 Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid
e Coupling Agents: HATU or EDCI/HOBL.

+ Bases: DIPEA (N,N-Diisopropylethylamine), Cs2CO:s.

¢ Solvents: DMF (Anhydrous), DCM.

 Purification: Flash Column Chromatography (Silica Gel 60)

Step-by-Step Methodology
Step 1: Amide Coupling at C3

(CAS: 103319-04-2).
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This step installs the "warhead" or hinge-binding motif.

Dissolution: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF
(5 mL/mmol).

e Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for
30 minutes under N2 atmosphere.

o Expert Insight: Pre-activation is crucial to prevent low yields. If the solution does not turn
slightly yellow/clear, activation may be incomplete.

o Addition: Add the requisite aniline (e.g., 4-fluoroaniline) (1.1 equiv) dropwise.
e Reaction: Stir at RT for 12—-16 hours. Monitor by TLC (5% MeOH in DCM).

o Workup: Pour into ice water. The precipitate is the crude amide. Filter, wash with water, and
dry under vacuum.

Step 2: N1-Alkylation
This step installs the hydrophobic tail.

Setup: Dissolve the Step 1 product (1.0 equiv) in anhydrous DMF.

Deprotonation: Add Cs2COs (2.0 equiv). Stir for 15 minutes.

o Why Cesium? Cs2COs promotes N1 alkylation over N2 alkylation due to the "cesium
effect” (coordination with the N2 lone pair), though regioisomers are still possible.

Alkylation: Add Methyl lodide (or Benzyl Bromide) (1.2 equiv).

Reaction: Heat to 60°C for 4 hours.

Purification: Extract with EtOAc/Water. Dry organic layer over Na2S0Oa.[1] Purify via silica gel
chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram
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Figure 2: Two-step synthetic pathway for generating 1,3-disubstituted-5-methoxyindazole
derivatives.
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Biological Evaluation Protocols

To validate the anticancer potential, a dual-assay approach is required: enzymatic inhibition
(Target Engagement) and cellular toxicity (Phenotypic Efficacy).

Protocol A: In Vitro VEGFR2 Kinase Assay (ADP-Glo™)

This assay measures the compound's ability to inhibit the transfer of phosphate from ATP to a
substrate by VEGFR2.

e Preparation: Prepare 10 mM stock solutions of the 5-methoxyindazole derivative in 100%
DMSO.

e Dilution: Serial dilute (3-fold) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL
BSA).

e Reaction Assembly:
o Add 2 puL of Compound.
o Add 4 puL of VEGFR2 Enzyme (0.2 ng/uL). Incubate 10 min at RT.
o Add 4 pL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

 Incubation: Incubate at RT for 60 minutes.

o Detection: Add 10 uL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).
Incubate 40 min. Add 20 pL Kinase Detection Reagent (converts ADP to ATP -> Luciferase
light).

o Readout: Measure Luminescence. Calculate ICso using non-linear regression (GraphPad
Prism).

Protocol B: MTT Cytotoxicity Assay

Cell Lines: HUVEC (Endothelial - Target), MCF-7 (Breast Cancer), A549 (Lung Cancer).

e Seeding: Seed cells at

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3224071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

cells/well in 96-well plates. Incubate 24h for attachment.

e Treatment: Add compounds at concentrations ranging from 0.01 puM to 100 uM. Include
DMSO control (<0.5%).

« Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO..
e Staining: Add 20 pL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

o Mechanism:[2][3] Viable mitochondria reduce yellow MTT to purple formazan.
e Solubilization: Aspirate media. Add 150 uL DMSO to dissolve formazan crystals.

e Measurement: Read Absorbance at 570 nm.

Data Reporting Template

Compound . ] VEGFR2 HUVEC Glso MCF-7 Glso
R1 (Tail) R2 (Amide)

ID ICs0 (NM) (uM) (uM)

Ref (Axitinib) - - 0.2 0.01 5.2

5-OMe-Ind-1 Methyl 4-F-Phenyl [Data] [Data] [Data]

5-OMe-Ind-2 Benzyl 3-Cl-Phenyl [Data] [Data] [Data]

Computational Modeling (Molecular Docking)

Before synthesis, validate the design in silico.

Software: AutoDock Vina or Schrodinger Glide. Target PDB:3EWH (VEGFR2 complexed with
inhibitor).

Protein Prep: Remove water molecules. Add polar hydrogens. Compute Gasteiger charges.

Ligand Prep: Draw 5-methoxyindazole derivative. Minimize energy (MMFF94 force field).

Grid Generation: Center grid box on the hinge region (residues Cys919, Glu917).

Docking: Run docking with exhaustiveness = 8.
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e Analysis: Look for:
o H-bond between Indazole N2 and Cys919.
o H-bond between Amide NH and Glu917.

o Position of the 5-OMe group (should point towards the solvent interface or a specific
hydrophobic pocket, avoiding steric clash).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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